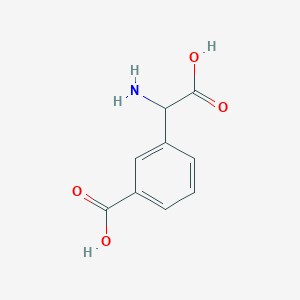

2-Amino-2-(3-carboxyphenyl)acetic acid

CAS No.: 2196-57-8

Cat. No.: VC17452929

Molecular Formula: C9H9NO4

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2196-57-8 |

|---|---|

| Molecular Formula | C9H9NO4 |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | 3-[amino(carboxy)methyl]benzoic acid |

| Standard InChI | InChI=1S/C9H9NO4/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14) |

| Standard InChI Key | REEQCKHBOMHDKN-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)C(=O)O)C(C(=O)O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

2-Amino-2-(3-carboxyphenyl)acetic acid is systematically named 3-[amino(carboxy)methyl]benzoic acid under IUPAC guidelines . Its molecular formula, , corresponds to a molecular weight of 195.172 g/mol (exact mass: 195.053 g/mol) . The compound’s structure integrates a benzene ring with a carboxylic acid group at the 3-position and an α-amino acetic acid moiety bonded to the benzylic carbon.

Stereochemical Variants

The (R)-enantiomer, designated as (R)-2-amino-2-(3-carboxyphenyl)acetic acid (CAS 13861-01-3), shares the same molecular formula but exhibits distinct stereochemical properties. Its optical activity, quantified by specific rotation, remains undocumented in the available literature .

Table 1: Comparative Structural Data

| Property | 2-Amino-2-(3-carboxyphenyl)acetic Acid | (R)-Enantiomer |

|---|---|---|

| CAS Number | 2196-57-8 | 13861-01-3 |

| Molecular Weight (g/mol) | 195.172 | 195.172 |

| Exact Mass | 195.053 | 195.053 |

| PSA (Ų) | 100.62 | 100.62 |

| LogP | 1.169 | 0.62 |

Synthesis and Manufacturing

Resolution of Enantiomers

The (R)-enantiomer may be resolved using chiral auxiliaries like L-(+)-tartaric acid, a method validated for related amino acids . This process typically involves forming diastereomeric salts in solvents such as ethyl acetate or methanol, followed by recrystallization .

Physicochemical Properties

Thermodynamic Parameters

The (R)-enantiomer demonstrates a density of 1.5±0.1 g/cm³ and a boiling point of 431.9±40.0°C at atmospheric pressure . Its flash point, 215.0±27.3°C, indicates moderate flammability . Notably, the racemic form lacks reported melting or boiling point data, suggesting challenges in purification or stability issues .

Solubility and Partitioning

With a LogP of 1.169 (racemic) and 0.62 (R-enantiomer), the compound exhibits moderate lipophilicity . The polar surface area (PSA) of 100.62 Ų implies high solubility in polar solvents like water or ethanol, consistent with its carboxylic acid and amino functionalities .

Regulatory and Industrial Considerations

Harmonized System (HS) Classification

Classified under HS Code 2922499990, the compound falls into the category of “other amino acids, their esters, and salts” . Regulatory requirements include AB supervision conditions, mandating inspection certificates for import/export .

Table 2: Trade and Regulatory Data

Pharmaceutical Relevance

Though direct applications are unspecified, structural analogs like D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid are precursors to antibiotics such as amoxicillin . This suggests potential utility in β-lactam antibiotic synthesis, though further pharmacological studies are needed.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume